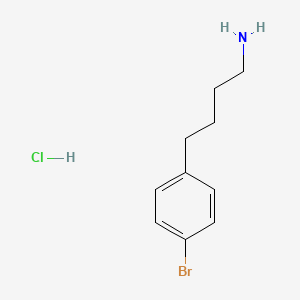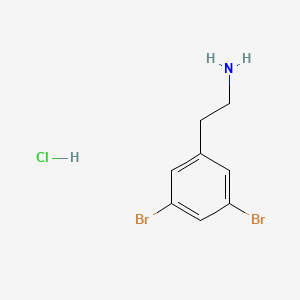![molecular formula C14H12F2N2O4S B13455557 N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide](/img/structure/B13455557.png)
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide is a chemical compound known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide typically involves the reaction of 2,4-difluorobenzenesulfonamide with 2-hydroxyphenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production requirements, ensuring consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with modified functional groups .
Aplicaciones Científicas De Investigación
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit carbonic anhydrase, an enzyme involved in various physiological functions . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorobenzenesulfonamide: A related compound with similar structural features but lacking the hydroxyphenylacetamide moiety.
3,5-Difluorobenzenesulfonamide: Another similar compound with different fluorine substitution patterns.
2,4,6-Trifluorobenzenesulfonamide: A compound with additional fluorine atoms, leading to different chemical properties.
Uniqueness
N-[5-(2,4-difluorobenzenesulfonamido)-2-hydroxyphenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H12F2N2O4S |
|---|---|
Peso molecular |
342.32 g/mol |
Nombre IUPAC |
N-[5-[(2,4-difluorophenyl)sulfonylamino]-2-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C14H12F2N2O4S/c1-8(19)17-12-7-10(3-4-13(12)20)18-23(21,22)14-5-2-9(15)6-11(14)16/h2-7,18,20H,1H3,(H,17,19) |
Clave InChI |
XWVGILWXNSEOAA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



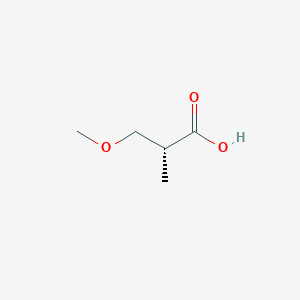
![Glycyl-N-[(benzyloxy)carbonyl]glycine](/img/structure/B13455502.png)
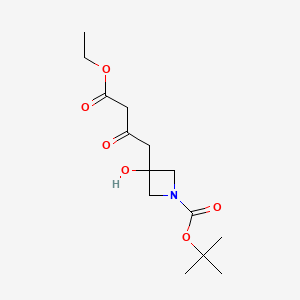

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid](/img/structure/B13455537.png)
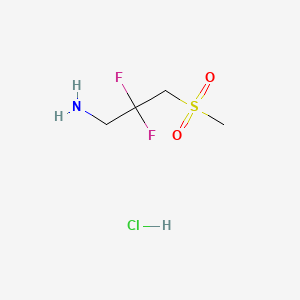
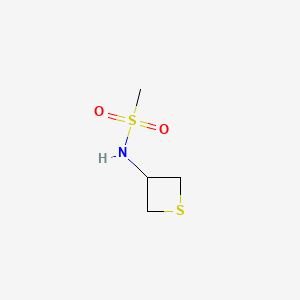
![8-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13455545.png)
